CID 137699635
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Overview
Description
The compound with the identifier “CID 137699635” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
The preparation methods for CID 137699635 involve synthetic routes that include specific reaction conditions. Industrial production methods for this compound are designed to optimize yield and purity. The synthetic routes typically involve the use of precursor chemicals that undergo a series of chemical reactions to form the desired compound. These reactions may include steps such as condensation, cyclization, and purification processes to ensure the final product meets the required specifications .
Chemical Reactions Analysis
CID 137699635 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into different chemical entities. Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
CID 137699635 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions to study reaction mechanisms and product formation. In biology, it may be used to investigate biological pathways and interactions with biomolecules. In medicine, the compound could be explored for its potential therapeutic effects and interactions with biological targets. Additionally, in industry, this compound may be utilized in the development of new materials or as an intermediate in the synthesis of other chemical products .
Mechanism of Action
The mechanism of action of CID 137699635 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which may include enzymes, receptors, or other biomolecules. This binding can lead to changes in the activity of the target molecules, resulting in various biological effects. The specific pathways involved depend on the nature of the compound and its interactions with different biological systems .
Comparison with Similar Compounds
CID 137699635 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound may exhibit distinct reactivity or biological activity. The comparison can be based on factors such as molecular structure, chemical reactivity, and biological effects. Some similar compounds include those with related chemical backbones or functional groups that undergo similar types of chemical reactions .
Properties
Molecular Formula |
C50H81N2O24-2 |
---|---|
Molecular Weight |
1094.2 g/mol |
InChI |
InChI=1S/C50H82N2O24/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(58)18-20-69-46-43(66)40(63)36(26-71-46)72-47-42(65)34(19-21-70-47)73-49(27-55)22-31(59)37(51-28(2)56)45(75-49)41(64)35(25-54)74-50(48(67)68)23-32(60)38(52-29(3)57)44(76-50)39(62)33(61)24-53/h16-17,19,21,26,30-47,53-54,58-66H,4-15,20,22-25,27H2,1-3H3,(H,51,56)(H,52,57)(H,67,68)/q-1/p-1/b17-16+/t30-,31+,32+,33-,34+,35-,36-,37-,38-,39-,40+,41-,42-,43-,44-,45-,46-,47+,49-,50-/m1/s1 |
InChI Key |
YWYFNTOFZCNOPP-LDMKETPTSA-M |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C]CO[C@H]1[C@@H]([C@H]([C@@H]([CH]O1)O[C@H]2[C@@H]([C@H]([CH][CH]O2)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C[O-])O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC([C]COC1C(C(C([CH]O1)OC2C(C([CH][CH]O2)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C[O-])O)O)O)O |
Origin of Product |
United States |
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